molecular formula C15H22ClNO2 B14655737 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide CAS No. 51218-46-3

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide

Cat. No.: B14655737
CAS No.: 51218-46-3
M. Wt: 283.79 g/mol
InChI Key: PYUKEAQRDBTYIR-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of acetamide and is often used as an analytical reference standard.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide has several scientific research applications:

    Chemistry: Used as an analytical reference standard for the determination of related compounds in environmental samples.

    Biology: Studied for its potential effects on biological systems and its role as a metabolite.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: A related herbicide with similar structural features.

    Metolachlor: Another herbicide with comparable applications and chemical properties.

    Alachlor: Shares structural similarities and is used in similar agricultural contexts.

Uniqueness

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

51218-46-3

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxypropyl)acetamide

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)10-12(3)19-4/h6-8,12H,5,9-10H2,1-4H3

InChI Key

PYUKEAQRDBTYIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(CC(C)OC)C(=O)CCl)C

Origin of Product

United States

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